molecular formula C8H6INO5 B12851123 2-Iodo-4-methoxy-5-nitrobenzoic acid

2-Iodo-4-methoxy-5-nitrobenzoic acid

Cat. No.: B12851123
M. Wt: 323.04 g/mol
InChI Key: NANPPQLJEWYERS-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO5 It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methoxy-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids and oxidizing agents to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-nitrobenzoic acid
  • 2-Methoxy-4-nitrobenzoic acid
  • 2-Iodo-5-methylbenzoic acid

Uniqueness

2-Iodo-4-methoxy-5-nitrobenzoic acid is unique due to the combination of iodine, methoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H6INO5

Molecular Weight

323.04 g/mol

IUPAC Name

2-iodo-4-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H6INO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

NANPPQLJEWYERS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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